![molecular formula C23H23N3O5 B140740 拓扑替康-d5 CAS No. 1133355-98-2](/img/structure/B140740.png)
拓扑替康-d5
描述
Topotecan-d5 is a labelled analogue of Topotecan . Topotecan is a semi-synthetic derivative of camptothecin and is an anti-tumor drug with topoisomerase I-inhibitory activity . It is used in the form of its hydrochloride salt to treat ovarian cancer, lung cancer, and other cancer types .
Synthesis Analysis
The synthesis of Topotecan-d5 involves complex processes. One method involves the fabrication and characterization of sterically stabilized liposomes of topotecan . Liposomes have been prepared using ethanol injection-solvent evaporation method followed by extrusion for size reduction .Molecular Structure Analysis
Topotecan has a molecular formula of C23H23N3O5 . Long-lasting molecular dynamics simulations of the DNA-topoisomerase I binary complex and of the DNA-topoisomerase-topotecan ternary complex have been performed and compared . The conformational space sampled by the binary complex is reduced by the presence of the drug .Chemical Reactions Analysis
Topotecan binds to the topoisomerase I-DNA complex and prevents re-ligation of these single-strand breaks . The presence of topotecan produces a different behavior of the protein collective motions and an alteration in secondary structure and flexibility in regions that are not in direct contact with the drug .Physical And Chemical Properties Analysis
Topotecan has a molecular weight of 421.45 . It is soluble in DMSO and Methanol . The physical form of topotecan inside liposomes has been evaluated by fluorescence spectroscopy .科学研究应用
Nanoplatform for Cancer Therapy
Topotecan-loaded nanocarrier systems have shown superior pharmacokinetics, biocompatibility, tumor-targeting ability, and stability compared to topotecan in its native form . They play a key role in reducing systemic toxicity and battling drug resistance . This article explores nanoenabled active and passive targeting strategies and combinatorial therapy employing topotecan to ameliorate various cancers .
Sterically Stabilized Liposomes
Sterically stabilized liposomes of topotecan have been fabricated and characterized . Liposomes have been prepared using ethanol injection-solvent evaporation method followed by extrusion for size reduction . The successful journey of such a complex drug delivery system from bench to clinic requires in-depth understanding and characterization .
Tumor Targeting
Research approaches for the targeted delivery of topotecan nanoparticles will evolve more with time as a result of research investigations on the biological traits of specific tumors . Therefore, it is essential to note that improved knowledge of the tumor microenvironment and additional research into how nano-based drug delivery systems .
Overcoming Drug Resistance
Topotecan-loaded nanocarrier systems have shown superior pharmacokinetics, biocompatibility, tumor-targeting ability, and stability compared to topotecan in its native form . They play a key role in reducing systemic toxicity and battling drug resistance .
Improving Pharmacokinetics
Pegylation of liposomes help them to alter the pharmacokinetics of drug molecule in vivo . The successful journey of such a complex drug delivery system from bench to clinic requires in-depth understanding and characterization .
Enhancing Anticancer Therapeutics
The development of drug delivery which delivers controlled drug release at the tumor sites emerged as an attractive option for enhancing anticancer therapeutics . Next-generation nanotherapeutics must not contain only the nanoscale but should find their way to the solid tumor via active or passive targeting .
安全和危害
未来方向
Topotecan is less effective than other drugs for women with platinum-sensitive ovarian cancer, and treatment with topotecan after receiving carboplatin and paclitaxel has no additional survival benefits . Therefore, future research may focus on improving the efficacy of topotecan and reducing its side effects.
属性
IUPAC Name |
(19S)-8-[(dimethylamino)methyl]-7,19-dihydroxy-19-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1/i1D3,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFGDBYHRUNTLO-NTSVIFQKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649449 | |
Record name | (4S)-10-[(Dimethylamino)methyl]-4-(~2~H_5_)ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Topotecan-d5 | |
CAS RN |
1133355-98-2 | |
Record name | (4S)-10-[(Dimethylamino)methyl]-4-(~2~H_5_)ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。